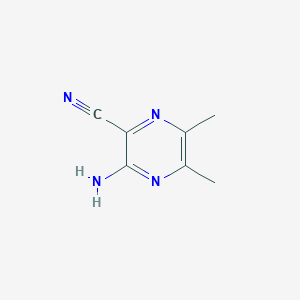![molecular formula C9H6F3N3O2 B13650019 Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation, and catalysts such as palladium for facilitating coupling reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated imidazo[4,5-c]pyridines and related heterocyclic compounds. Examples include:
- 4-(trifluoromethyl)pyridine
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in applications where strong electron-withdrawing effects and stability are desired .
Propriétés
Formule moléculaire |
C9H6F3N3O2 |
|---|---|
Poids moléculaire |
245.16 g/mol |
Nom IUPAC |
methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-7(16)5-2-4-6(3-13-5)15-8(14-4)9(10,11)12/h2-3H,1H3,(H,14,15) |
Clé InChI |
ZQXWGLMFVLXGTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C(=C1)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)



![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)






